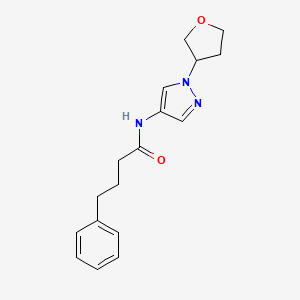

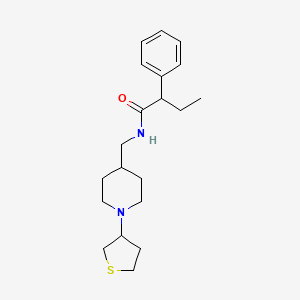

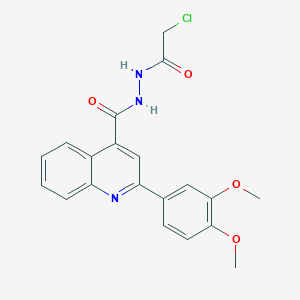

![molecular formula C12H14ClN3O B2462258 {[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine CAS No. 791079-96-4](/img/structure/B2462258.png)

{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine” is an organic compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is attached to a 2-chlorophenyl group and a propylamine group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, oxadiazoles are generally synthesized through the cyclization of appropriate precursors . For instance, a common method for synthesizing 1,3,4-oxadiazoles involves the reaction of carboxylic acids with amidoximes .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the 2-chlorophenyl group, and the propylamine group. The oxadiazole ring is a heterocycle, and its presence could influence the compound’s electronic properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the amine group could participate in reactions such as alkylation, acylation, and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the oxadiazole ring could influence its electronic properties, and the chlorine atom could increase its lipophilicity .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of heterocyclic compounds based on 1,3,4-oxadiazole, including methods involving the conversion of 1,3,4-oxadiazol-2-amine to diazonium salt and its reduction, leading to various fused heterocyclic compounds (Abbas, Hussain, & Shakir, 2017).

- Development of 1,3,4-oxadiazole analogues with potential antimicrobial and anticancer properties, evaluated through infrared (IR), nuclear magnetic resonance (NMR), and mass spectral analyses (Ahsan & Shastri, 2015).

Biological Activities

- Investigation of novel 1,3,4-oxadiazol-2-amine derivatives for antioxidant properties and radical scavenging activities, demonstrating their efficacy in various in vitro systems (Ayhan-Kılcıgil et al., 2014).

- Synthesis and evaluation of 1,3,4-oxadiazole derivatives for antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).

Advanced Applications

- Synthesis of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine derivatives, exploring ring-fission and C–C bond cleavage reactions for potential applications in organic synthesis (Jäger et al., 2002).

- Development of novel carbazole conjugates with 1,3,4-oxadiazol-2-amine for potential use in biological screening, characterized by various spectral studies (Verma, Awasthi, & Jain, 2022).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c1-2-7-14-8-11-15-16-12(17-11)9-5-3-4-6-10(9)13/h3-6,14H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLACJFJUUUIGFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=NN=C(O1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate](/img/structure/B2462178.png)

![N-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2462187.png)

![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-ethyl-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2462188.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2462198.png)